1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane
Overview
Description
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane is a fluorinated organic compound characterized by the presence of trifluoromethyl and tris(dimethylamino) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane typically involves the introduction of trifluoromethyl and tris(dimethylamino) groups onto an ethane backbone. Common synthetic routes may include:
Nucleophilic substitution reactions: Using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination reactions: Introducing dimethylamino groups through reactions with dimethylamine or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane can undergo various chemical reactions, including:
Oxidation: Potentially forming trifluoromethyl ketones or other oxidized derivatives.
Reduction: Reducing agents might convert it to simpler amines or hydrocarbons.
Substitution: The trifluoromethyl and dimethylamino groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Including halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield trifluoromethyl ketones, while reduction could produce simpler amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Investigated for its pharmacological properties or as a building block for drug development.
Industry: Used in the production of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the dimethylamino groups can influence solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,2,2-tris(methylamino)-ethane: Similar structure but with methylamino groups instead of dimethylamino.
1,1,1-Trifluoro-2,2,2-tris(ethylamino)-ethane: Contains ethylamino groups.
1,1,1-Trifluoro-2,2,2-tris(phenylamino)-ethane: Contains phenylamino groups.
Uniqueness
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane is unique due to the combination of trifluoromethyl and tris(dimethylamino) groups, which confer distinct chemical properties such as high electronegativity, lipophilicity, and potential for diverse chemical reactivity.
Properties
IUPAC Name |
2,2,2-trifluoro-1-N,1-N,1-N',1-N',1-N",1-N"-hexamethylethane-1,1,1-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F3N3/c1-12(2)8(13(3)4,14(5)6)7(9,10)11/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTZLAILUWEGMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C(F)(F)F)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572879 | |
Record name | 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-hexamethylethane-1,1,1-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234451-82-2 | |
Record name | 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-hexamethylethane-1,1,1-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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